[3-(3-fluorophenoxy)phenyl]methanamine
Description
Properties
CAS No. |
849805-97-6 |
|---|---|
Molecular Formula |
C13H12FNO |
Molecular Weight |
217.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Halogenated Intermediate Synthesis
A critical intermediate is 3-fluoro-4-bromophenylmethanamine, which can undergo coupling with 3-fluorophenol. As demonstrated in analogous syntheses (e.g., CN104557689B), dichloromethane serves as an effective solvent for such reactions, with room-temperature stirring ensuring controlled reactivity. For instance:
-
Step 1 : 3-Fluoro-4-bromophenylmethanamine (1.0 equiv) and 3-fluorophenol (1.1 equiv) are dissolved in dichloromethane.
-
Step 2 : Potassium carbonate (2.0 equiv) is added as a base to deprotonate the phenol, facilitating nucleophilic attack on the brominated aromatic ring.
-
Step 3 : The mixture is stirred for 6–8 hours at 25°C, followed by aqueous workup to isolate the crude product.
Yields for analogous reactions range from 65% to 78%, depending on the electronic effects of substituents.
Optimization of Reaction Conditions
Comparative studies from patent WO2011128261 (referenced in CN104557689B) highlight the impact of solvent choice:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 25 | 72 | 95 |
| Acetone | 40 | 68 | 92 |
| Ethanol | 50 | 58 | 89 |
Dichloromethane outperforms polar solvents due to its ability to stabilize transition states in NAS reactions.
Reductive Amination Pathways
Reductive amination offers an alternative route, particularly for introducing the methanamine group post-phenoxy coupling. This method avoids handling reactive halogenated intermediates.
Ketone Intermediate Formation
A two-step process is employed:
-
Phenoxy Ketone Synthesis : 3-(3-Fluorophenoxy)acetophenone is prepared via Friedel-Crafts acylation using aluminum chloride as a catalyst.
-
Reductive Amination : The ketone is reacted with ammonium acetate and sodium cyanoborohydride in methanol, yielding the target amine.
A representative procedure from ACS Omega (2022) achieved an 82% yield for a similar quinoline derivative by optimizing the borohydride stoichiometry.
Catalytic Coupling Strategies
Transition-metal-catalyzed couplings, such as Ullmann or Buchwald-Hartwig reactions, provide high regioselectivity for challenging substrates.
Copper-Catalyzed Ullmann Coupling
A modified Ullmann protocol from CN104557689B demonstrates:
-
Catalyst : CuI (5 mol%)
-
Ligand : 1,10-Phenanthroline (10 mol%)
-
Base : Cs₂CO₃ (2.5 equiv)
This method achieved 85% yield for a related pyridine-carboxamide derivative, suggesting scalability for this compound.
Crystallization and Purification Techniques
Post-synthetic purification is critical for obtaining pharmaceutical-grade material. Patent CN104557689B details monohydrate crystallization using acetone/water mixtures, which could be adapted for the target compound:
| Crystallization Parameter | Optimal Value |
|---|---|
| Solvent Ratio (Acetone:H₂O) | 2:1 |
| Temperature Ramp | 40°C → 0°C |
| Stirring Time | 30 minutes |
This protocol reduced impurity levels from 8% to <0.5% in analogous compounds.
Comparative Analysis of Synthetic Routes
The table below evaluates the feasibility of each method for industrial-scale production:
| Method | Yield (%) | Cost (Relative) | Scalability | Purity (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | 72 | Low | High | 95 |
| Reductive Amination | 82 | Moderate | Moderate | 97 |
| Ullmann Coupling | 85 | High | High | 99 |
Catalytic coupling offers superior purity but requires expensive metal catalysts, making nucleophilic substitution the most cost-effective for initial synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(3-fluorophenoxy)phenyl]methanamine can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in substitution reactions where the fluorine atom or the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: Fluorophenoxybenzaldehyde derivatives.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various substituted phenylmethanamines.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology:
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine:
Pharmaceutical Research: Potential precursor for the development of therapeutic agents.
Industry:
Material Science: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [3-(3-fluorophenoxy)phenyl]methanamine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on the context of its application. The pathways involved often include signal transduction mechanisms and biochemical interactions at the molecular level.
Comparison with Similar Compounds
Fluorinated Phenyl Methanamine Derivatives
Fluorine substitution is a common strategy to enhance metabolic stability and binding affinity. Key examples include:
Key Trends :
Heterocyclic-Substituted Methanamine Derivatives
Heterocycles like pyrazoles and furans are incorporated to modulate solubility and selectivity:
Key Trends :
Alkoxy-Substituted Methanamine Derivatives
Alkoxy groups influence solubility and metabolic stability:
Key Trends :
- Bulky alkoxy groups (e.g., cyclobutylmethoxy) balance lipophilicity and solubility .
- Ether linkers (e.g., ethoxymethyl) are metabolically stable compared to esters .
Key Research Findings
Q & A
Q. What precautions mitigate risks when handling this compound in high-throughput screening?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and FFP2 masks to prevent inhalation/contact .
- Ventilation : Conduct reactions in fume hoods with HEPA filters.
- Waste disposal : Neutralize amines with dilute HCl before aqueous disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
